molecular formula C9H16O B14567664 4,4-Dimethylhept-6-enal CAS No. 61846-99-9

4,4-Dimethylhept-6-enal

Cat. No.: B14567664
CAS No.: 61846-99-9
M. Wt: 140.22 g/mol
InChI Key: BGJLDTBZRPFWRA-UHFFFAOYSA-N
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Description

4,4-Dimethylhept-6-enal is an organic compound with the molecular formula C9H16O . It is an aldehyde with a unique structure characterized by a heptene backbone with two methyl groups at the fourth carbon and an aldehyde group at the sixth carbon. This compound is known for its applications in various fields, including fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylhept-6-enal can be synthesized through the Darzens reaction, which involves the reaction of 6-methyl-5-hepten-2-one with ethyl chloroacetate. The intermediate glycidate is then saponified and decarboxylated to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Darzens reaction due to its efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylhept-6-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The double bond in the heptene chain can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are commonly used.

Major Products Formed

    Oxidation: 4,4-Dimethylhept-6-enoic acid.

    Reduction: 4,4-Dimethylhept-6-enol.

    Substitution: Various substituted heptenes depending on the reagent used.

Scientific Research Applications

4,4-Dimethylhept-6-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethylhept-6-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The double bond in the heptene chain also allows for various chemical interactions and modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylhept-5-enal
  • 4,4-Dimethylhept-5-enal
  • 4,4-Dimethylhex-6-enal

Comparison

4,

Properties

CAS No.

61846-99-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4,4-dimethylhept-6-enal

InChI

InChI=1S/C9H16O/c1-4-6-9(2,3)7-5-8-10/h4,8H,1,5-7H2,2-3H3

InChI Key

BGJLDTBZRPFWRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=O)CC=C

Origin of Product

United States

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